1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both pyridine and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 3-(pyridin-3-ylmethyl)amine with 5-carboxylic acid derivatives of benzimidazole. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more cost-effective reagents. Catalysts such as palladium or copper may be employed to enhance reaction efficiency and yield . Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: N-bromosuccinimide, N-chlorosuccinimide, dichloromethane as solvent.
Major Products:
Scientific Research Applications
1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . In medicinal applications, it may act as an antagonist or agonist of certain receptors, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a fused pyridine-imidazole structure and are known for their medicinal properties.
Pyrazolo[3,4-b]pyridines: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness: 1-(pyridin-3-ylmethyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific arrangement of the pyridine and benzimidazole rings, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19)11-3-4-13-12(6-11)16-9-17(13)8-10-2-1-5-15-7-10/h1-7,9H,8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJSXYOJDBICO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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